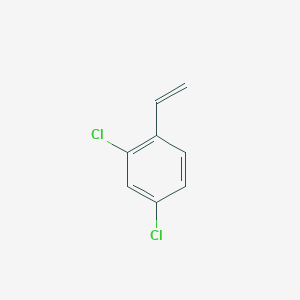

2,4-Dichlorostyrene

Description

Significance and Research Context of Halogenated Styrene (B11656) Derivatives

Halogenated styrene derivatives, including 2,4-dichlorostyrene, are of considerable interest in polymer science and materials research. The incorporation of halogen atoms into the styrene backbone can significantly alter the properties of the resulting polymers, such as poly(halogenated styrene). googleapis.com These modifications can lead to materials with enhanced thermal stability, flame retardancy, chemical resistance, and specific electrical properties. smolecule.com For instance, the halogenated structure of dichlorostyrene (B3053091) derivatives makes them suitable for use as additives in fire-retardant polymers and as curing agents for composites, improving their performance in high-temperature applications.

The field of halogenated styrenic copolymers is an active area of research, with studies focusing on their synthesis and post-modification to create well-defined polymer architectures. rsc.orgrsc.org The ability to precisely control the composition and structure of these copolymers allows for the tailoring of material properties to meet the demands of various applications, from elastomers with tunable viscoelastic properties to materials for electronic devices. smolecule.comrsc.org The global market for styrene is substantial, and the development of novel substituted polystyrene derivatives, including halogenated versions, is driven by the continuous demand for high-performance plastics. in-part.comstraitsresearch.com

Research into halogenated p-hydroxy styrene derivatives has also opened new avenues for creating polymers with potential applications as flame-retardant materials and in the electronics industry. in-part.com The development of new synthetic routes, including biocatalytic methods, to produce these functionalized styrenes highlights the ongoing innovation in this field. in-part.com

Historical Perspectives on this compound Research and Development

The systematic investigation of dichlorostyrene isomers, including this compound, has its roots in the mid-20th century. Early research focused on the preparation and polymerization of the six nuclear isomeric dichlorostyrenes, laying the fundamental groundwork for understanding how the position of the chlorine atoms influences the chemical and physical properties of these compounds. smolecule.comacs.org

One of the classical methods for synthesizing dichlorostyrenes, including the 2,4-isomer, involved the dehydration of the corresponding dichlorophenylmethylcarbinols. smolecule.comorgsyn.org These early synthetic efforts, while sometimes resulting in modest yields, were crucial in making these monomers available for further study. smolecule.comorgsyn.org For example, a reported yield for this compound via this dehydration method was 33%. orgsyn.org

Later advancements in synthetic methodology explored palladium-catalyzed reactions of chlorobenzenes with ethylene (B1197577) to produce chlorostyrenes, offering an alternative and potentially more efficient route. google.com Over the years, research has continued to refine the synthesis and characterization of these compounds. Copolymerization studies involving dichlorostyrene and other monomers, such as methyl acrylate (B77674) and 2-vinylpyridine (B74390), have also been conducted to explore the properties of the resulting terpolymers in solution. capes.gov.br

Current Research Landscape and Emerging Scientific Challenges

The current research landscape for this compound and other halogenated styrenes is characterized by a focus on creating functional materials with precisely controlled properties. rsc.orgrsc.org This includes the development of advanced polymerization techniques, such as controlled radical polymerization and the use of specialized catalysts like half-titanocenes, to synthesize well-defined polymers. rsc.orgacs.org

A significant area of contemporary research involves the functionalization of styrenes to introduce new chemical groups and create novel polymer building blocks. researchgate.net This includes exploring new reaction pathways beyond traditional C=C double bond activation, such as C-C bond cleavage, to develop innovative synthetic strategies. researchgate.net The use of this compound as a monomer in free-radical polymerization continues to be relevant, for instance, in its use as a polymerization terminator in certain processes. google.com

Emerging challenges in this field include the development of more sustainable and environmentally friendly synthetic methods. in-part.cominfinitymarketresearch.com There is a growing interest in bio-based functional styrene monomers and greener reaction conditions. acs.orgacs.org Additionally, the development of catalysts that are highly efficient and recyclable is an ongoing pursuit. acs.org For example, manganese dioxide nanoparticles immobilized on modified poly(this compound) microspheres have been investigated as a highly efficient and recyclable catalyst for certain reactions. acs.org Researchers are also exploring the synthesis of complex molecules and heterocycles using this compound derivatives as starting materials. researchgate.netbibliotekanauki.plicm.edu.pl

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂ | nih.gov |

| Molecular Weight | 173.04 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | solubilityofthings.comontosight.ai |

| Boiling Point | 202-205 °C | ontosight.ai |

| Melting Point | -27 °C (246.15 K) | solubilityofthings.com |

| Density | 1.236 g/cm³ | solubilityofthings.com |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, benzene (B151609), and acetone. | solubilityofthings.comontosight.ai |

| IUPAC Name | 2,4-dichloro-1-ethenylbenzene | nih.gov |

| CAS Number | 2123-27-5 | nih.gov |

Reported Yields for Synthesis of Dichlorostyrene Isomers

| Dichlorostyrene Isomer | Synthetic Method | Reported Yield (%) | Source |

| 2,3-Dichlorostyrene | Dehydration of dichlorophenylmethylcarbinol | 44 | orgsyn.org |

| This compound | Dehydration of dichlorophenylmethylcarbinol | 33 | orgsyn.org |

| 2,6-Dichlorostyrene (B1197034) | Dehydration of 2,6-dichlorophenylmethylcarbinol | 31.5 | smolecule.com |

| 3,4-Dichlorostyrene (B1582808) | Dehydration of dichlorophenylmethylcarbinol | 63.5 | orgsyn.org |

| 3,5-Dichlorostyrene | Dehydration of dichlorophenylmethylcarbinol | 43.5 | orgsyn.org |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNYXCUDBQKCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175474 | |

| Record name | 2,4-Dichlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2123-27-5 | |

| Record name | 2,4-Dichloro-1-ethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2123-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002123275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dichlorostyrene and Its Derivatives

Advanced Synthetic Routes to 2,4-Dichlorostyrene

The synthesis of this compound, a valuable monomer for specialty polymers and an intermediate in organic synthesis, has been approached through various chemical strategies. ontosight.aisolubilityofthings.com Traditional methods often involve the dehydration of the corresponding dichlorophenylmethylcarbinol. A common laboratory-scale preparation involves the dehydration of 2,4-dichlorophenylmethylcarbinol, which can yield this compound. orgsyn.org

Industrial production has also utilized the chlorination of styrene (B11656) under controlled conditions to produce dichlorostyrene (B3053091) isomers. Another established route is the dehydrochlorination of dichlorophenylethylene derivatives.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and selective pathways to this compound. Palladium-catalyzed cross-coupling reactions are a significant approach, utilizing chlorobenzenes as starting materials. One patented process describes the selective preparation of mono-, di-, or trichlorostyrenes by reacting a corresponding chlorobenzene (B131634) with ethylene (B1197577) in the presence of a palladium salt of a fatty acid or a mixture thereof with an alkali salt of a fatty acid. google.com This method allows for the production of 3,4-dichlorostyrene (B1582808) from o-dichlorobenzene. google.com

Another catalytic method involves the deoxygenation of chlorophenyl methyl ketones over silica (B1680970) gel catalysts. google.com This process is particularly advantageous as it avoids the catalyst poisoning issues encountered in traditional hydrogenation methods for converting chloroacetophenones to chlorostyrenes. google.com

The table below summarizes a selection of catalytic methods for the synthesis of dichlorostyrenes.

| Catalyst System | Reactants | Product | Yield | Reference |

| Palladium monochloroacetic acid / Potassium acetate (B1210297) on active carbon | o-dichlorobenzene, ethylene, oxygen | 3,4-dichlorostyrene | 50% (based on palladium) | google.com |

| Silica gel | 2,5-dichlorophenyl methyl ketone, isopropanol | 2,5-dichlorostyrene (B75448) | 31% | google.com |

Green Chemistry Principles in Synthetic Design for this compound

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of active research, focusing on atom economy, use of safer solvents, and development of recyclable catalysts. While specific green synthesis routes for this compound are not extensively detailed in the provided search results, related research points towards the development of more environmentally benign methodologies.

Furthermore, the development of catalyst systems based on earth-abundant and less toxic metals, like the zinc composite used for N-alkylation and other reactions, aligns with green chemistry goals. researchgate.net These catalysts operate under greener conditions, such as in water and under base-free conditions, and can be recycled multiple times. researchgate.net The exploration of such catalytic systems for the synthesis of this compound could provide more sustainable production routes.

Synthesis of Chemically Modified this compound Derivatives

The chemical modification of this compound opens avenues to a wide range of derivatives with tailored properties for various applications. These modifications can be targeted at either the vinyl group or the aromatic ring.

Routes to Specialty Monomers and Intermediates

This compound serves as a precursor for creating specialty monomers used in the production of polymers with enhanced properties. smolecule.com The presence of the vinyl group allows for polymerization and copolymerization, while the chlorine atoms provide sites for further functionalization. solubilityofthings.com For example, poly(this compound) microspheres have been synthesized and subsequently modified to create catalyst supports. researchgate.netrsc.org

The synthesis of various substituted styrenes from arylmethylcarbinols has been documented, providing a general route to a range of specialty monomers. orgsyn.org This method, involving dehydration, has been used to prepare several dichlorostyrene isomers. orgsyn.org

Functionalization Strategies on the Styrene Moiety

The vinyl group of this compound is a key site for functionalization. It readily participates in addition reactions, making it a versatile handle for introducing new functional groups. solubilityofthings.com One example is the alkoxyhalogenation of the double bond. The reaction of this compound with allyl alcohol and N-bromosuccinimide in the presence of clinoptilolite yields the corresponding unsaturated β-halo ether with high yield. researchgate.net

The table below details the results of an alkoxyhalogenation reaction on this compound. researchgate.net

| Reactants | Product | Yield |

| This compound, allyl alcohol, N-bromosuccinimide | 1-(2-Allyloxy-2-bromoethyl)-2,4-dichlorobenzene | 68.7% |

The chlorine substituents on the aromatic ring can also be replaced through nucleophilic substitution, allowing for further functionalization of the aromatic system.

Reactivity and Reaction Mechanisms of 2,4 Dichlorostyrene

Fundamental Reactivity Studies of the Vinyl Group in 2,4-Dichlorostyrene

The vinyl group (-CH=CH₂) is an electron-rich center, making it susceptible to attack by electrophiles and a prime site for addition reactions and polymerization.

Addition Reactions and Reaction Kinetics

The vinyl group of this compound exhibits reactivity typical of alkenes, readily undergoing addition reactions. smolecule.com One of the most significant reactions is polymerization. Under the influence of initiators, this compound can undergo free-radical polymerization to form poly(this compound). sci-hub.seacs.org This process involves initiation, propagation, and termination steps, characteristic of chain-growth polymerization. uomustansiriyah.edu.iq Studies on the copolymerization of chlorinated styrenes, including isomers like 2,6-dichlorostyrene (B1197034), with monomers such as maleic anhydride (B1165640) have been conducted to determine monomer reactivity ratios and explore the properties of the resulting copolymers. researchgate.netresearchgate.net These studies indicate that the kinetics and composition of the resulting polymer are influenced by the specific substitution pattern on the styrene (B11656) ring.

Another fundamental addition reaction is halogenation. The reaction of this compound with bromine (Br₂), for example, would proceed via an electrophilic addition mechanism. byjus.com This typically involves the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion to yield a vicinal dibromide. The kinetics of such reactions with various substituted styrenes have been studied, revealing that electron-withdrawing groups on the aromatic ring, like the chlorine atoms in this compound, generally decrease the rate of electrophilic addition compared to unsubstituted styrene by destabilizing the carbocation-like character of the intermediate. libretexts.orgcdnsciencepub.com

Alkoxyhalogenation Reactions

Alkoxyhalogenation represents a specific class of electrophilic addition where an alkoxy group and a halogen add across the double bond. Research has demonstrated the successful alkoxyhalogenation of this compound using unsaturated alcohols like allyl alcohol or propargyl alcohol in the presence of a halogen source such as N-bromosuccinimide (NBS) or crystalline iodine. researchgate.net NBS is a common reagent used to provide a low, constant concentration of Br₂, which is particularly useful for selective bromination. aklectures.comspectrumchemical.com These reactions can be facilitated by catalysts like clinoptilolite and result in the formation of the corresponding unsaturated β-halo ethers in high yields. researchgate.net

The reaction between this compound, allyl alcohol, and N-bromosuccinimide yields 1-(2-bromo-1-(allyloxy)ethyl)-2,4-dichlorobenzene. researchgate.net This proceeds through the initial electrophilic attack of a bromine species on the vinyl group's double bond, forming a cyclic bromonium ion. The subsequent nucleophilic attack by the oxygen atom of allyl alcohol at the more substituted carbon atom leads to the final product. researchgate.net

| Alcohol | Halogen Source | Product | Yield |

|---|---|---|---|

| Allyl Alcohol | N-Bromosuccinimide (NBS) | 1-(2-Bromo-1-(allyloxy)ethyl)-2,4-dichlorobenzene | 66.8% |

| Allyl Alcohol | Iodine (I₂) | 2,4-Dichloro-1-(1-(allyloxy)-2-iodoethyl)benzene | Data not specified |

| Propargyl Alcohol | N-Bromosuccinimide (NBS) | 1-(2-Bromo-1-(prop-2-yn-1-yloxy)ethyl)-2,4-dichlorobenzene | Data not specified |

| Propargyl Alcohol | Iodine (I₂) | 2,4-Dichloro-1-(2-iodo-1-(prop-2-yn-1-yloxy)ethyl)benzene | Data not specified |

Electrophilic and Nucleophilic Substitution Reactions on the Dichlorobenzene Ring

The dichlorobenzene ring of this compound can also participate in substitution reactions, though its reactivity is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The aromatic ring can undergo electrophilic substitution, such as nitration or further halogenation. The directing effects of the substituents determine the position of the incoming electrophile. Both chlorine atoms are ortho-, para-directing but deactivating groups due to their inductive electron withdrawal and resonance electron donation. The vinyl group is also an ortho-, para-director and is generally considered an activating group. The combined effect of these groups makes predicting the exact regioselectivity complex. For electrophilic attack, the most likely positions would be C5 (ortho to the vinyl group and meta to both chlorines) and C6 (ortho to the C2-chlorine and meta to the vinyl group). Studies on the nitration of similar deactivated benzenes show that regioselectivity is a fine balance of electronic and steric factors. rsc.orgmasterorganicchemistry.comyoutube.com For instance, the nitration of m-dichlorobenzene with mixed acid primarily yields 1,3-dichloro-4-nitrobenzene, suggesting that the position between the two chlorine atoms is sterically hindered and the position para to one chlorine and ortho to the other is favored. google.com However, studies on the nitration of styrenes often show that reaction at the alkene group can be a significant competing pathway. rsc.org

Nucleophilic Aromatic Substitution (NAS): The replacement of the chlorine atoms on the ring via nucleophilic aromatic substitution is also possible, particularly under forcing conditions or if the ring is sufficiently activated by strong electron-withdrawing groups. For NAS to occur, the aromatic ring must be electron-poor, and a strong nucleophile is required. mdpi.comnih.gov The presence of the two chlorine atoms makes the ring more susceptible to nucleophilic attack than benzene (B151609) itself. In principle, a strong nucleophile could replace one or both chlorine atoms, although this typically requires harsh conditions (high temperature and pressure) unless additional activating groups are present.

Catalytic Transformations Involving this compound

Catalysis plays a crucial role in the functionalization of this compound, enabling transformations that are otherwise difficult. Both homogeneous and heterogeneous catalysts are employed.

Homogeneous Catalysis in this compound Reactions

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used for cross-coupling reactions. libretexts.org Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are prominent examples. numberanalytics.comwikipedia.orgfishersci.es

The Heck reaction, for instance, couples the aryl halide component of this compound with an alkene in the presence of a palladium catalyst and a base. numberanalytics.comorganic-chemistry.org The catalytic cycle typically involves oxidative addition of the C-Cl bond to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the product and regenerate the catalyst. libretexts.org

The Suzuki reaction couples the halide with an organoboron compound, also via a palladium catalyst. wikipedia.orgfishersci.eslibretexts.org While a specific application for the Suzuki coupling of this compound was not detailed in the provided search results, it is a plausible transformation given the compound's structure. These reactions are typically catalyzed by soluble palladium complexes with phosphine (B1218219) ligands. libretexts.org

| Reaction Type | Reactants | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Heck Reaction | This compound + Alkene | Pd(OAc)₂ / Phosphine Ligand + Base | Substituted Styrene |

| Suzuki Coupling | This compound + Boronic Acid | Pd(PPh₃)₄ + Base | Biaryl or Substituted Styrene |

Heterogeneous Catalysis for this compound Functionalization

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of separation and recyclability. ias.ac.in An innovative application involving this compound is its use as a monomer to create a polymer support for a catalyst.

Specifically, manganese dioxide nanoparticles have been immobilized on the surface of modified poly(this compound) microspheres. acs.orgrsc.org This hybrid material serves as a highly efficient and recyclable heterogeneous catalyst for "borrowing hydrogen" reactions, such as the direct alkylation of primary alcohols with ketones. sci-hub.sersc.org The polymer support, derived from this compound, provides a stable and robust matrix for the catalytically active manganese nanoparticles. acs.org This catalytic system is noted for its stability and can be recycled multiple times with high reactivity retained. rsc.org

The broader field of heterogeneous catalysis has also seen the development of supported palladium catalysts (e.g., on silica (B1680970), ceria, or polymers) for Heck reactions, which offer an alternative to homogeneous systems by simplifying catalyst recovery and minimizing product contamination. ias.ac.in

Design and Application of Poly(this compound)-Supported Catalysts

The use of polymers as supports for catalytic systems is a significant strategy in heterogeneous catalysis, offering advantages like enhanced reusability, improved stability, and ease of separation from the reaction mixture. researchgate.net Poly(this compound) has been effectively utilized as a robust support material for creating highly efficient and recyclable catalysts.

A notable application involves the fabrication of manganese dioxide nanoparticles immobilized on the surface of modified poly(this compound) microspheres. researchgate.netrsc.org This process creates a multifunctional hybrid material that serves as a heterogeneous catalyst. researchgate.net The resulting catalyst system was characterized using various analytical techniques, as detailed in the table below.

| Analytical Technique | Information Obtained | Reference |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology of the microspheres. | researchgate.netrsc.org |

| Transmission Electron Microscopy (TEM) | Visualization of immobilized nanoparticles. | researchgate.netrsc.org |

| Energy Dispersive X-ray (EDX) Spectroscopy | Elemental composition of the hybrid material. | researchgate.netrsc.org |

| X-ray Powder Diffraction (XRD) | Crystalline structure of the catalyst. | researchgate.netrsc.org |

| X-ray Photoelectron Spectrometry (XPS) | Surface chemical states and composition. | researchgate.netrsc.org |

This manganese-based catalyst supported on poly(this compound) has demonstrated excellent reactivity and stability in "borrowing hydrogen" reactions. rsc.orgsci-hub.se Specifically, it is highly effective for the direct alkylation of primary alcohols with ketones. researchgate.netrsc.org A key advantage of this system is its recyclability; the catalyst can be recovered and reused for multiple cycles without a significant loss of reactivity, providing a practical and atom-economical method for C-C bond formation. researchgate.netrsc.org

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalytic processes and designing new catalysts. google.com Mechanistic investigations for the manganese dioxide nanoparticles supported on poly(this compound) confirm that the transformations proceed via a "borrowing hydrogen" pathway. rsc.org

The general mechanism for a borrowing hydrogen reaction involves three key stages:

Dehydrogenation: The alcohol substrate is first oxidized by the manganese catalyst to form a reactive carbonyl intermediate (an aldehyde or ketone), releasing hydrogen which is temporarily held by the catalyst.

Condensation: The in-situ generated carbonyl compound reacts with a nucleophile (in this case, the enolate of the ketone).

Hydrogenation: The catalyst then releases the "borrowed" hydrogen to reduce the condensed intermediate, yielding the final alkylated product and regenerating the catalyst for the next cycle.

Detailed mechanistic studies often employ techniques such as kinetic analysis, spectroscopic monitoring of reaction progress, and deuterium (B1214612) labeling experiments to elucidate the elementary steps of the catalytic cycle and identify catalyst resting states or deactivation pathways. scripps.eduprinceton.edu For the MnO₂/poly(this compound) system, investigations were conducted to better understand the catalyst's behavior and the specifics of the transformation, confirming its role in facilitating this elegant and efficient reaction cascade. rsc.org

Radical-Mediated Reactions of this compound

The vinyl group of this compound makes it susceptible to radical-mediated reactions. These reactions are typically initiated by the formation of a highly reactive radical species that attacks the electron-rich double bond. rsc.org Such processes can be triggered by radical initiators or through electron transfer processes. rsc.orgresearchgate.net

Cycloaddition Reactions Involving Radical Cations

Cycloaddition reactions provide a powerful method for constructing cyclic molecules. nii.ac.jp While thermal Diels-Alder reactions are common, radical cation cycloadditions offer a complementary approach, particularly for combining two electron-rich reactants, which is unfavorable under thermal conditions. nii.ac.jpnih.gov This type of reaction is initiated by the one-electron oxidation of an alkene to its corresponding radical cation. nii.ac.jp

Styrene derivatives can participate in such cycloadditions. Research into redox-potential-controlled intermolecular [2+2] cycloadditions has shown that styrenes can be oxidized to form radical cations that then undergo cycloaddition. oup.com However, in the case of dichlorostyrene (B3053091), it was noted that the subsequent [2+2] cycloaddition between the dichlorostyrene radical cation and a neutral styrene molecule may be hindered by steric effects. oup.com This suggests that while the initial radical cation can be formed, its subsequent reactivity is sensitive to steric hindrance from the chlorine substituents.

The general pathways for these reactions are summarized below:

| Cycloaddition Type | General Mechanism | Applicability to this compound |

|---|---|---|

| Radical Cation [4+2] Cycloaddition | One-electron oxidation of a dienophile (e.g., styrene derivative) to a radical cation, which then reacts with a diene. nii.ac.jp | Plausible, as it is an electron-rich alkene, though specific studies are needed. |

| Radical Cation [2+2] Cycloaddition | One-electron oxidation of a styrene derivative to a radical cation, which dimerizes with a neutral styrene molecule via a stepwise mechanism. oup.com | Formation of the radical cation is possible, but the cycloaddition step may be sterically hindered. oup.com |

Electron Transfer Processes

The formation of radical cations, which are key intermediates in the aforementioned cycloadditions, is achieved through single-electron transfer (SET) processes. chimia.chnumberanalytics.com In a SET reaction, a single electron is transferred from a donor to an acceptor, generating a radical ion pair. numberanalytics.com For styrenes, this typically involves the removal of an electron from the π-system to form a radical cation. chimia.ch

This electron transfer can be initiated in several ways, including through the use of visible-light photoredox catalysts or strong chemical oxidants. nii.ac.jpuni-mainz.de The mechanism is generally considered an outer-sphere electron transfer, where the electron moves between the substrate and the oxidant without the formation of a covalent bond or a bridging ligand. davuniversity.org The feasibility of this process depends on the oxidation potential of the substrate. oup.com For a dichlorostyrene isomer, the oxidation potential has been measured at +1.40 V vs. SCE, indicating that a sufficiently strong oxidant is required to initiate the electron transfer. oup.com Once formed, the radical cation possesses significantly altered reactivity compared to its neutral, closed-shell parent molecule, enabling it to participate in reactions that are otherwise inaccessible. chimia.ch

Polymerization and Copolymerization of 2,4 Dichlorostyrene

Homopolymerization Kinetics and Mechanisms of 2,4-Dichlorostyrene

Homopolymerization refers to the process where molecules of a single monomer, in this case, this compound, link together to form a polymer. The study of its kinetics and mechanisms reveals how fast this process occurs and the step-by-step chemical reactions involved.

Free-radical polymerization is a common method for synthesizing polymers and involves three key stages: initiation, propagation, and termination. fujifilm.com In this process, an initiator (like a peroxide or an azo compound) is used to generate highly reactive free radicals. fujifilm.com These radicals then react with this compound monomers to start the polymer chain growth. fujifilm.com

Initiation: An initiator molecule decomposes to form primary radicals, which then react with a monomer molecule to create a chain-initiating radical. fujifilm.com

Propagation: The chain-initiating radical rapidly adds to other monomer molecules, growing the polymer chain. fujifilm.com

Termination: The growth of a polymer chain is stopped, typically through the combination of two growing chains or by disproportionation, where a hydrogen atom is transferred from one chain to another. fujifilm.com

Chain transfer reactions can also occur, where the radical activity is transferred to another molecule (like a solvent, monomer, or a chain transfer agent), which can affect the molecular weight of the resulting polymer. fiveable.me

Conventional free-radical polymerization produces polymers with a wide range of molecular weights. nih.gov To overcome this, controlled/living radical polymerization (CRP) techniques have been developed. These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. sigmaaldrich.com This control is achieved by reversibly deactivating the growing polymer chains, maintaining a low concentration of active radicals and minimizing termination reactions. sigmaaldrich.comresearchgate.net

Three major CRP techniques are:

Atom Transfer Radical Polymerization (ATRP): This technique uses a transition metal complex (commonly copper-based) to reversibly activate and deactivate the polymer chains through the transfer of a halogen atom. sigmaaldrich.comsigmaaldrich.com This allows for controlled growth of the polymer chains. sigmaaldrich.com

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent, typically a thioester compound, to control the polymerization. sigmaaldrich.com The growing radical chain adds to the RAFT agent, and through a series of fragmentation and re-addition steps, the radical character is transferred, allowing for controlled chain growth. fujifilm.com

Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to reversibly trap the growing polymer radical, creating a dormant species. sigmaaldrich.com This equilibrium between active and dormant chains allows for the controlled synthesis of polymers. sigmaaldrich.com

These CRP methods are versatile and can be applied to a wide range of vinyl monomers, enabling the design of advanced materials for various applications. sigmaaldrich.com

Free-Radical Polymerization Studies

Copolymerization Phenomena of this compound

Copolymerization involves the polymerization of two or more different types of monomers. The incorporation of this compound with other monomers can lead to copolymers with tailored properties, such as improved thermal stability and chemical resistance.

This compound can be copolymerized with a variety of other monomers. For instance, studies have been conducted on the copolymerization of dichlorostyrene (B3053091) isomers with butadiene in emulsion polymerization systems. scispace.com Research has also explored the copolymerization of chlorinated styrenes, including dichlorostyrene, with maleic anhydride (B1165640). researchgate.nettandfonline.com

In some copolymerization reactions, the monomers arrange themselves in a regularly alternating sequence along the polymer chain. This phenomenon is known as alternating copolymerization. researchgate.net This behavior is often observed when one monomer is electron-donating and the other is electron-accepting. cmu.edu

A key mechanism proposed for alternating copolymerization involves the formation of a charge-transfer complex (CTC) between the electron-donor and electron-acceptor monomers. researchgate.nettandfonline.com This complex may then participate in the polymerization as a single unit, leading to an alternating structure. tandfonline.com For example, the copolymerization of chlorinated styrenes with maleic anhydride has been shown to produce alternating copolymers, with evidence suggesting the formation of a CTC between the comonomers. researchgate.nettandfonline.com The initial rate of such copolymerizations often reaches a maximum when the monomers are in an equimolar ratio in the feed. researchgate.nettandfonline.com

The kinetics of these reactions can be complex, with the rate sometimes shifting depending on the total monomer concentration. cmu.edu

The tendency of two monomers to copolymerize is described by their reactivity ratios, r₁ and r₂. tulane.edu These ratios are the rate constants for a growing polymer chain ending in one monomer adding another molecule of the same monomer versus adding a molecule of the other monomer. nist.gov

If r₁ > 1, the growing chain preferentially adds its own type of monomer. tulane.edu

If r₁ < 1, it preferentially adds the other monomer. tulane.edu

If r₁ = r₂ = 1, the monomers are incorporated randomly at the same rate as in the feed. tulane.edu

If r₁ and r₂ are both close to 0, an alternating copolymer is formed. tulane.edu

The Alfrey-Price Q-e scheme is a semi-empirical method used to predict reactivity ratios. It assigns a Q value (related to resonance stabilization) and an e value (related to polarity) to each monomer. kpi.uacdnsciencepub.com For 2,5-dichlorostyrene (B75448), a related isomer, the Q-e values have been reported as Q=1.53 and e=0.38. kpi.ua These values help in predicting its copolymerization behavior with other monomers. kpi.ua

The reactivity ratios determine the monomer sequence distribution in the resulting copolymer chain, which in turn influences the macroscopic properties of the material. tulane.educaltech.edu

Interactive Data Table: Alfrey-Price Q-e Values for Selected Monomers

This table provides the Q (reactivity) and e (polarity) parameters for various monomers, which are used to predict their behavior in copolymerization.

| Monomer | Q Value | e Value |

| Styrene (B11656) | 1.00 | -0.80 |

| Methyl Methacrylate (B99206) | 0.78 | 0.40 |

| Acrylonitrile | 0.48 | 1.23 |

| 1,3-Butadiene | 1.31 | -0.50 |

| Vinyl Acetate (B1210297) | 0.026 | -0.88 |

| 2,5-Dichlorostyrene | 1.53 | 0.38 |

| Methyl Acrylate (B77674) | 0.45 | 0.64 |

| Vinyl Chloride | 0.056 | 0.16 |

| Data sourced from multiple literature values. kpi.ua |

Copolymerization with Various Monomers

Influence of Reaction Conditions on Copolymer Composition

The final composition of copolymers derived from this compound is highly dependent on the specific reaction conditions employed during polymerization. Key factors include the monomer feed ratio, reaction temperature, and the nature of the initiator and solvent.

Detailed research findings indicate that the relative concentrations of this compound and its comonomer(s) in the initial reaction mixture are a primary determinant of the final copolymer composition. open.edu The relationship is defined by monomer reactivity ratios (r1 and r2), which quantify the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer versus the comonomer. open.educaltech.edu These ratios can be determined experimentally using methods such as the Kelen-Tüdös method. researchgate.netresearchgate.net

For instance, in the free-radical copolymerization of chlorinated styrenes with electron-accepting monomers like maleic anhydride, the formation of charge-transfer complexes (CTCs) between the electron-donating styrene derivative and the acceptor monomer can occur. researchgate.netresearchgate.net This interaction can lead to a strong tendency toward alternation in the copolymer chain, particularly when the comonomers are present in equimolar ratios in the feed. researchgate.netresearchgate.net In such systems, the initial rate of copolymerization often reaches its maximum at an equimolar feed ratio. researchgate.netresearchgate.net

Copolymerization studies involving dichlorostyrene, methyl acrylate, and 2-vinylpyridine (B74390) have been conducted to determine these reactivity ratios, allowing for the prediction of terpolymer compositions based on the kinetic data. capes.gov.br The deviation of the copolymer composition from the monomer feed composition is a direct consequence of the differing reactivity ratios of the monomers involved. open.edu

Table 1: Influence of Monomer Feed Ratio on Copolymer Composition (Conceptual) This table illustrates the conceptual relationship between monomer reactivity ratios (r) and the resulting copolymer composition based on the initial monomer feed.

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratios | Monomer Feed Ratio (M1/M2) | Resulting Copolymer Microstructure |

| This compound | Styrene | r1 ≈ 1, r2 ≈ 1 | Any | Ideal / Random |

| This compound | Maleic Anhydride | r1 ≈ 0, r2 ≈ 0 | ~1 | Alternating |

| This compound | Vinyl Acetate | r1 > 1, r2 < 1 | High M1 | Blocky (long sequences of M1) |

Advanced Copolymer Architectures (e.g., Block, Graft Copolymers)

Beyond simple random or alternating copolymers, this compound can be incorporated into more complex and well-defined polymer architectures, such as block and graft copolymers. These advanced structures are synthesized to achieve specific combinations of properties not attainable with simple copolymers.

Graft Copolymers: The synthesis of graft copolymers involving this compound has been documented. google.comgoogleapis.com One established method involves the graft copolymerization of a monovinyl aromatic compound, such as this compound, onto a stereospecific rubbery backbone like polybutadiene. google.com This "grafting-from" approach creates a structure where poly(this compound) chains are covalently bonded as side chains to the main rubbery polymer chain. Such materials can combine the properties of both constituent polymers.

Block Copolymers: this compound is also a suitable monomer for inclusion in block copolymer structures. epo.org These polymers consist of long, continuous sequences (blocks) of different monomer units. Synthesis is often achieved through controlled/living polymerization techniques, such as living anionic polymerization or reversible addition-fragmentation chain transfer (RAFT) polymerization. mdpi.comsigmaaldrich.com These methods allow for the sequential addition of different monomers to create well-defined block structures like A-B diblock or A-B-A triblock copolymers. mdpi.com While specific examples detailing this compound in living polymerization are not prevalent, the monomer's structure is amenable to such advanced techniques, which are used for other styrene derivatives. mdpi.comsigmaaldrich.com

General strategies for creating these architectures include:

Grafting-onto: Attaching pre-formed polymer chains to a polymer backbone. mdpi.com

Grafting-from: Initiating the growth of new polymer chains from sites along a backbone polymer. mdpi.com

Grafting-through: Polymerizing macromonomers (polymer chains with a polymerizable end-group). mdpi.com

Structure-Property Relationships in Poly(this compound) and Copolymers

The molecular structure of polymers containing this compound—including the substitution pattern, copolymer composition, and architecture—directly governs their macroscopic physical and chemical properties.

Thermal Stability and Degradation Profiles of Polymers

The thermal properties of poly(this compound) and its copolymers are critical for determining their processing conditions and service temperature limits. These properties are typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Poly(this compound) is characterized as a "hard" monomer, and its homopolymer exhibits a high glass transition temperature (Tg) of approximately 406 K (133°C). google.com This is comparable to other dichlorostyrene isomers; for example, poly(2,6-dichlorostyrene) has a reported Tg of 167°C. The position of the chlorine substituents significantly influences chain mobility and intermolecular forces, thereby affecting Tg.

Table 2: Thermal Properties of this compound-Based Polymers

| Polymer | Property | Value / Observation | Source(s) |

| Poly(this compound) | Glass Transition Temp. (Tg) | ~406 K (133 °C) | google.com |

| Poly(chlorostyrene) Homopolymers | Decomposition Profile | Typically one-step mechanism | researchgate.net |

| Chlorinated Styrene Copolymers | Thermal Stability | Often more thermostable than homopolymers | researchgate.net |

| Chlorinated Styrene Copolymers | Decomposition Profile | Can be a two-step mechanism | researchgate.net |

Mechanical and Rheological Characterization of Polymeric Materials

The mechanical and flow (rheological) properties of materials derived from this compound dictate their suitability for structural applications. The presence of two chlorine atoms on the phenyl ring generally imparts rigidity to the polymer chain.

The dichloro-derivative of polystyrene is noted for having high tensile strength, with values around 70 MPa reported, making it suitable for applications requiring mechanical robustness. The incorporation of monomers like this compound into polymer blends and composites significantly alters the rheological properties, such as viscosity, of the final material. google.comidc-online.com Rheological characterization, which measures properties like the storage modulus (elastic component) and loss modulus (viscous component), is essential for understanding the viscoelastic nature of these materials. researchgate.net For cured plastic articles, the dynamic shear moduli are determined by the crosslink density and the proportion of "hard" monomers like this compound versus "soft" monomers (e.g., butyl acrylate). google.com

Correlation of Polymer Microstructure with Macroscopic Properties

A fundamental principle in polymer science is the direct correlation between the polymer's microstructure and its observable macroscopic properties. mpg.de This relationship is particularly evident in polymers of this compound.

The specific 2,4-substitution pattern on the styrene ring creates a unique balance of steric and electronic effects. This arrangement restricts the rotational freedom of the polymer backbone and influences how polymer chains pack together, which is directly reflected in the material's high glass transition temperature. redalyc.org Because of its high Tg, this compound is classified as a "hard" monomer, contributing to the stiffness and thermal stability of the resulting polymer. google.com

In copolymers, the microstructure-property relationship is more complex. The type and arrangement of comonomer units are critical. For example:

Copolymer Composition: The thermal stability of a copolymer is a function of its composition. Copolymers of chlorinated styrenes can be more thermostable than the individual homopolymers. researchgate.net

Copolymer Architecture: Advanced architectures provide a powerful tool for tuning properties. In block copolymers composed of norbornene and α-olefins, controlling the block length and composition was shown to significantly improve mechanical properties like strain at break without sacrificing strength. rsc.org This principle is directly applicable to block copolymers containing this compound, where a hard block of poly(this compound) could be combined with a soft, flexible block to create a tough thermoplastic elastomer.

Ultimately, the ability to control the polymer microstructure through careful selection of monomers, reaction conditions, and polymerization techniques allows for the rational design of poly(this compound)-based materials with tailored thermal and mechanical performance. researchgate.net

Computational Chemistry and Theoretical Investigations of 2,4 Dichlorostyrene

Electronic Structure Analysis of 2,4-Dichlorostyrene

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, the arrangement of electrons within its molecular orbitals determines its stability, reactivity, and spectroscopic characteristics. The presence of chlorine atoms and the vinyl group on the benzene (B151609) ring introduces significant electronic effects that can be precisely analyzed using computational methods. ekb.egaps.org

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to delocalized orbitals that extend over the entire molecular framework. pressbooks.pub This approach is fundamental to understanding the electronic properties of conjugated systems like this compound. numberanalytics.com Key applications involve the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk

Table 1: Representative Frontier Molecular Orbital Energies (Illustrative) Note: These values are illustrative and depend on the specific computational method and basis set used.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Styrene (B11656) | -6.1 | -0.3 | 5.8 |

| This compound | -6.4 | -0.8 | 5.6 |

Density Functional Theory (DFT) is a versatile and widely used computational method for investigating the electronic structure of molecules. wikipedia.org DFT calculations can accurately predict various properties of this compound, including its optimized geometry, vibrational frequencies (for interpreting IR and Raman spectra), and electronic properties such as atomic charges and electrostatic potential maps. mdpi.comacs.org

Functionals like B3LYP, combined with Pople-style basis sets (e.g., 6-311++G(d,p)), are commonly employed to model halogenated aromatic compounds. ekb.egresearchgate.net These calculations can reveal how the chlorine atoms influence the electron density distribution across the molecule. The calculated electrostatic potential map, for example, would show regions of negative potential around the chlorine atoms due to their high electronegativity and a π-rich region associated with the vinyl group and benzene ring, indicating sites susceptible to electrophilic attack. DFT is also instrumental in performing the conformational analyses and reaction pathway modeling discussed in subsequent sections. frontiersin.orgosti.gov

The flexibility of this compound is primarily associated with the rotation of the vinyl group relative to the plane of the dichlorinated phenyl ring. Computational methods can be used to explore the potential energy surface (PES) for this rotation and identify the stable conformers and the transition states that separate them. researchgate.netrsc.org

For styrene and its derivatives, the planarity of the molecule is a balance between stabilizing π-conjugation (favoring a planar structure) and destabilizing steric repulsion. In the case of 2,6-disubstituted styrenes, steric hindrance often forces the vinyl group out of the plane of the aromatic ring. acs.org For this compound, the chlorine at the ortho position (position 2) introduces some steric strain that can lead to a non-planar ground state geometry, though the energy barrier to rotation is typically low. acs.org

DFT and Møller-Plesset perturbation theory (MP2) calculations can quantify the energy differences between planar and non-planar structures and determine the rotational barrier height. acs.orgrsc.org Studies on similar molecules like fluorostyrenes have shown that while the planar conformer is a transition state, the true minimum energy structure is slightly twisted by a few degrees. cdnsciencepub.com The barrier to internal rotation in styrene itself is experimentally found to be around 3 kcal/mol, and computational studies predict similar values for its derivatives. researchgate.net

Table 2: Calculated Rotational Barriers for Styrene Derivatives (Illustrative) Note: Values are highly dependent on the level of theory and basis set.

| Molecule | Method | Rotational Barrier (kcal/mol) |

|---|---|---|

| Styrene | MP2/6-31G* | 3.07 researchgate.net |

| 2-Fluorostyrene | 6-31G MO | ~3-4 (inferred) cdnsciencepub.com |

| This compound | DFT/B3LYP | ~3-5 (estimated) |

Density Functional Theory (DFT) Calculations

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the entire energy landscape of a chemical reaction, from reactants to products, including any intermediates and transition states. smu.edu This allows for a detailed mechanistic understanding of reactions involving this compound, such as polymerization, electrophilic additions, or substitution reactions.

A transition state is the highest energy point along a reaction coordinate, representing the energetic barrier that must be overcome for a reaction to occur. numberanalytics.comsolubilityofthings.com Identifying the geometry and energy of the transition state is crucial for understanding reaction kinetics. numberanalytics.com Computational methods, particularly DFT, can locate and characterize these fleeting structures. researchgate.net

For example, in the electrophilic addition of an acid (HX) to the vinyl group of this compound, a computational study would model the formation of the carbocation intermediate through a transition state. The calculations would reveal the structure of this transition state, showing the partial formation of the new C-H bond and the partial breaking of the C=C double bond. solubilityofthings.com The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. numberanalytics.com Similarly, for a Diels-Alder reaction where this compound might act as a dienophile, a concerted, cyclic transition state would be modeled. wikipedia.org

Computational models can predict the reactivity and selectivity of this compound in various chemical transformations. Reactivity can be assessed by examining the activation energies for potential reaction pathways; lower activation energies imply higher reactivity. frontiersin.org Selectivity—such as regioselectivity or stereoselectivity—is determined by comparing the activation energies of competing reaction pathways.

For this compound, several types of selectivity can be predicted:

Regioselectivity in Electrophilic Addition: In the addition of HX to the vinyl group, two possible carbocation intermediates can be formed. Computational modeling can determine which intermediate is more stable, thus predicting the regiochemical outcome according to Markovnikov's rule.

Site Selectivity: The molecule offers multiple reaction sites: the vinyl double bond and the aromatic ring. Analysis of the FMOs (HOMO/LUMO) and calculated atomic charges can predict whether a given reagent will preferentially attack the vinyl group or the ring. wuxiapptec.com For instance, the high electron density of the double bond often makes it the preferred site for electrophilic attack.

Steric Effects: The reactivity of substituted styrenes can be significantly influenced by steric hindrance. Studies on the oligomerization of various styrene derivatives in zeolite pores have shown that heavily substituted styrenes, such as 3,4-dichlorostyrene (B1582808), can be completely unreactive because they are too bulky to access the catalytic sites. researchgate.netnih.gov Similar computational models could predict reduced reactivity for this compound in sterically demanding environments due to the ortho-chloro substituent.

By calculating frontier orbital energies and modeling reaction pathways, computational chemistry can effectively pre-screen potential reactions and guide experimental efforts toward desired outcomes. mit.edu

Transition State Analysis for this compound Reactions

Polymerization and Copolymerization Modeling

The modeling of polymerization involving this compound is crucial for predicting reaction rates, copolymer composition, and the distribution of monomer units within the polymer chain. These models are essential for optimizing reactor conditions and designing copolymers with specific properties.

The kinetics of polymerization for styrenic monomers are frequently analyzed using well-established models, which can be applied to this compound. The simulation of these kinetics often involves determining the reactivity ratios of the monomer, which describe the tendency of a growing polymer chain to add a monomer of its own kind versus a comonomer.

Key computational and theoretical approaches for simulating polymerization kinetics include:

Terminal Model and Reactivity Ratios: The Mayo-Lewis equation is a cornerstone model for describing the composition of copolymers. e-bookshelf.de This model relies on reactivity ratios (r₁ and r₂) for a pair of monomers. For instance, in the copolymerization of a monomer M₁ (e.g., styrene) with M₂ (e.g., this compound), the reactivity ratios are calculated from the rate constants of the four possible propagation reactions. While experimental data is often used, computational methods are increasingly employed to predict these ratios. chemrxiv.org Methods like the Kelen-Tüdös method are used to determine reactivity ratios from experimental data, which can then be used to validate and refine kinetic simulations. researchgate.netresearchgate.net

Kinetic Monte Carlo (KMC) Simulations: KMC methods are powerful stochastic techniques used to simulate the temporal evolution of complex chemical systems like polymerization. researchgate.net These simulations can model individual reaction events (initiation, propagation, termination, chain transfer) over time, providing detailed information on reaction rates, monomer conversion, and the evolution of molecular weight distribution.

Quantum Chemical Calculations: Quantum chemistry can be used to simulate interactions and determine the energetics of reaction pathways. For example, computational approaches can model the hydrogen bonding interactions between monomers and other species in the reaction mixture, which can influence copolymerization behavior. researchgate.net Early studies on the copolymerization of styrene with 2,5-dichlorostyrene (B75448) investigated the activation energies and entropies of the competing propagation reactions, highlighting the complexity that chlorine substitution introduces. dss.go.th

Machine Learning Models: More recently, machine learning models have been developed to predict copolymer reactivity ratios from features of the constituent monomers. chemrxiv.org These models are trained on large datasets of experimentally determined reactivity ratios and can predict outcomes for new monomer pairs, potentially including this compound. chemrxiv.org

The table below summarizes various computational approaches for modeling polymerization kinetics.

| Modeling Technique | Description | Key Outputs | Relevant Compounds Mentioned in Research |

| Reactivity Ratio Models (e.g., Mayo-Lewis) | Describes copolymer composition based on monomer feed and reactivity ratios (r₁, r₂). e-bookshelf.de | Copolymer composition, Reactivity ratios. | Styrene, 2,5-Dichlorostyrene, N-methylmaleimide, 2,6-Dichlorostyrene (B1197034). researchgate.netdss.go.th |

| Kinetic Monte Carlo (KMC) | Stochastic simulation of individual reaction steps in a polymerization process. researchgate.net | Monomer conversion vs. time, Molecular weight distribution, Polymer sequence. | Styrene/4-acetoxystyrene. researchgate.net |

| Quantum Chemistry | Calculation of electronic structure and reaction energetics to understand reaction mechanisms. researchgate.net | Activation energies, Transition state geometries, Interaction energies. | Maleimide, Vinyl Acetate (B1210297). researchgate.net |

| Machine Learning | Predictive models trained on existing data to estimate kinetic parameters for new systems. chemrxiv.org | Predicted reactivity ratios. | Diverse sets of monomers from literature databases. chemrxiv.org |

The arrangement of monomer units (microstructure) and the three-dimensional shape of the polymer chain (conformation) are critical determinants of a polymer's physical and mechanical properties. Computational studies provide insight into how the specific structure of the this compound monomer influences the resulting polymer's characteristics.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR is a computational method that correlates the chemical structure of molecules with their macroscopic properties. In polymer science, QSPR models often use descriptors calculated from the monomer or a small repeating unit (e.g., a trimer) to predict properties of the entire polymer. scribd.com Poly(this compound) has been included in the datasets of QSPR studies aimed at predicting the glass transition temperature (Tg), a key property related to polymer chain mobility and microstructure. scribd.com These models numerically encode the monomer's structure to establish a mathematical relationship with the final property.

Atomistic Simulations (Molecular Dynamics and Monte Carlo): Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to model the behavior of polymer chains at the atomic level. taylorandfrancis.commdpi.com These simulations can predict:

Chain Conformation and Stiffness: By simulating the movement and interaction of atoms, these methods can determine preferred chain conformations (e.g., helical vs. random coil) and quantify chain stiffness, often expressed by the characteristic ratio (C∞). uc.edu Studies on polypropylene, for example, show that tacticity has a significant, non-monotonic effect on chain stiffness. uc.edu

Tacticity: Tacticity refers to the stereochemical arrangement of chiral centers along the polymer backbone. ncku.edu.tw Theoretical calculations can be used to explore the energy differences between different monomer additions (isotactic vs. syndiotactic), predicting the preferred tacticity of the resulting polymer. anu.edu.au For bulky monomers, steric interactions and potential π-stacking are key factors influencing stereoregulation during polymerization. anu.edu.au

Amorphous Structure: For amorphous polymers, MD simulations can generate realistic models of the bulk material, allowing for the calculation of properties like density and the analysis of local packing and intermolecular interactions.

The table below outlines computational methods used to study polymer microstructure and provides examples of the properties investigated.

| Computational Method | Focus of Study | Predicted Properties / Insights | Example Systems in Research |

| QSPR | Correlating monomer structure with bulk polymer properties. | Glass Transition Temperature (Tg), Refractive Index. | Poly(this compound), Poly(o-methyl styrene). scribd.com |

| Molecular Dynamics (MD) | Simulating the time evolution of atomic positions and velocities. mdpi.com | Chain conformation, Interchain interactions, Solvent accessible surface area, Glass transition. | Poly(N-isopropylacrylamide), Polypropylene. taylorandfrancis.commdpi.com |

| Monte Carlo (MC) | Stochastic sampling of polymer chain conformations. uc.edu | Unperturbed chain dimensions, Characteristic ratio (stiffness), Tacticity effects. | Polypropylene, Poly(ethylene-propylene) copolymers. uc.edu |

| Rotational Isomeric State (RIS) Model | A theoretical model to calculate average conformational properties of a polymer chain. taylorandfrancis.com | Chain stiffness, Conformational energy. | Polypropylene. taylorandfrancis.com |

An experimental value for the glass transition temperature (Tg) of poly(this compound) reported in a dataset for QSPR modeling is 406 K. scribd.com Computational models aim to predict such values based on the monomer's structural features.

Environmental Fate and Degradation of 2,4 Dichlorostyrene

Environmental Pathways and Transport Mechanisms

Limited specific data exists for the distribution and partitioning of 2,4-Dichlorostyrene in the environment. However, based on its classification as a VOC and its structural similarity to other styrenes and chlorinated compounds, its environmental distribution can be inferred. It is expected to be mobile in the environment due to its volatility, evaporating readily from surfaces. Its low water solubility suggests that in aquatic environments, it will likely partition from water to the atmosphere or sorb to organic matter in sediment.

Table 1: Environmental Compartment Distribution of Styrene (B11656) (as an analogue)

| Environmental Compartment | Partitioning Tendency | Primary Transport Processes |

| Air | High | Volatilization from soil and water, atmospheric transport. |

| Water | Low to Moderate | Volatilization, partitioning to sediment. |

| Soil | Moderate | Adsorption to organic matter, potential for leaching. |

| Sediment | High | Partitioning from the water column. |

| Biota | Moderate to High | Potential for bioaccumulation in fatty tissues. |

This table is based on general information for styrene and its expected behavior, as specific partitioning data for this compound is limited.

Specific fate and transport models for this compound are not extensively documented in publicly available literature. However, general environmental fate and transport models can be applied to predict its behavior. These models utilize the chemical's physical properties, such as vapor pressure and water solubility, along with environmental parameters to estimate its distribution and persistence.

For similar compounds like styrene, models such as the Groundwater Loading Effects of Agricultural Management Systems (GLEAMS) have been used to simulate runoff from soil into surface water. Such models consider factors like soil type, weather conditions, and the chemical's degradation rates to predict its concentration in different environmental compartments. The general approach for modeling the fate and transport of contaminants involves understanding the key processes of advection (transport with the bulk flow of a fluid), dispersion (spreading due to velocity variations), and reaction (chemical or biological transformation).

For chlorinated styrenes, it is noted that higher chlorinated congeners have a greater tendency to escape from water, making them potential candidates for long-range atmospheric transport. This suggests that atmospheric transport models could be relevant for assessing the environmental distribution of this compound.

Distribution and Partitioning in Environmental Compartments

Degradation Pathways of this compound in Environmental Systems

The persistence of this compound in the environment is determined by the rates of its degradation through various chemical and biological processes. While specific degradation pathways for this compound are not well-elucidated, general principles of abiotic and biotic degradation of chlorinated aromatic compounds can provide insights.

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through processes like photodegradation and hydrolysis.

Photodegradation: This process involves the breakdown of chemicals by light energy. For many chlorinated organic compounds, sunlight can induce photodegradation, especially in the presence of dissolved organic matter which can form reactive species like hydrated electrons and hydroxyl radicals. Styrene is known to photodegrade in the atmosphere with a half-life of several hours. For chlorinated aromatic compounds, photolytic studies often show a decomposition pathway that includes de-halogenation followed by the cleavage of the aromatic ring. It is plausible that this compound undergoes similar atmospheric photodegradation.

Hydrolysis: This is a chemical reaction with water that can lead to the breakdown of a compound. One study has shown that the hydrolysis of chlorinated styrene under alcoholic alkaline conditions at high temperature and pressure can yield phenylacetic acid, indicating that the vinyl group and chlorine atoms can be reactive under specific conditions. However, under typical environmental pH and temperature, the rate of hydrolysis for compounds like this compound is expected to be slow.

Table 2: Potential Abiotic Degradation of this compound

| Degradation Mechanism | Environmental Compartment | Potential Products | Influencing Factors |

| Photodegradation | Atmosphere, Surface Water | Chlorinated benzaldehydes, chlorinated benzoic acids, ring-cleavage products | Sunlight intensity, presence of photosensitizers (e.g., dissolved organic matter) |

| Hydrolysis | Water, Soil | Phenylacetic acid (under specific conditions) | pH, temperature, presence of catalysts |

This table outlines potential pathways as specific experimental data for this compound is limited.

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the removal of many organic pollutants from the environment.

While there is a wealth of information on the microbial degradation of styrene, specific studies on this compound are scarce. The presence of chlorine atoms on the aromatic ring generally makes the compound more resistant to microbial attack compared to unsubstituted styrene. However, many microorganisms have evolved pathways to degrade chlorinated hydrocarbons.

The biodegradation of styrene typically proceeds through the oxidation of the vinyl side chain, leading to the formation of intermediates like styrene oxide or phenylacetic acid, which are then further metabolized. For chlorinated aromatic compounds, degradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. Aerobic degradation often involves dioxygenase enzymes that can cleave the aromatic ring. Anaerobic degradation of highly chlorinated compounds frequently proceeds via reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms.

No specific microorganisms have been definitively identified in the literature for the degradation of this compound. However, numerous microbial strains are known to degrade styrene and other chlorinated compounds, suggesting that some of these may have the potential to degrade this compound.

White-rot fungi, such as Phanerochaete chrysosporium, are known for their ability to degrade a wide range of recalcitrant organic pollutants, including chlorinated compounds, through the action of non-specific extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases. Bacteria from the genera Pseudomonas, Rhodococcus, Bacillus, and Xanthobacter have been identified as styrene degraders. Furthermore, bacteria like Dehalococcoides species are well-known for their ability to carry out reductive dechlorination of chlorinated ethenes and other chlorinated aromatic compounds. It is plausible that some of these organisms, or microbial consortia from contaminated sites, could adapt to degrade this compound.

Table 3: Microorganisms with Potential for this compound Degradation (based on degradation of analogous compounds)

| Microorganism Type | Genus/Species | Degraded Compound(s) | Potential Degradation Pathway |

| Bacteria | Pseudomonas spp. | Styrene, Chlorinated phenols | Aerobic oxidation |

| Rhodococcus spp. | Styrene, Chlorinated hydrocarbons | Aerobic oxidation | |

| Dehalococcoides spp. | Chlorinated ethenes, Chlorinated benzenes | Anaerobic reductive dechlorination | |

| Fungi | Phanerochaete chrysosporium | Styrene, Chlorinated phenols, PCBs | Aerobic oxidation (ligninolytic enzymes) |

| Aspergillus niger | Styrene | Aerobic oxidation |

This table lists microorganisms known to degrade similar compounds and their potential relevance to this compound degradation.

Biotic Degradation Mechanisms (e.g., Microbial Degradation)

Elucidation of Enzymatic Degradation Pathways

Detailed enzymatic degradation pathways specifically for this compound are not extensively characterized in publicly available scientific literature. However, the degradation of the parent compound, styrene, and other chlorinated aromatic compounds has been studied, offering potential analogous pathways.

Microbial catabolism of styrene often proceeds via two main routes:

Side-Chain Oxidation: This is a common pathway where enzymes target the vinyl side chain. In many Pseudomonas species, this involves a styrene monooxygenase (SMO), an epoxystyrene isomerase, and a phenylacetaldehyde (B1677652) dehydrogenase. nih.govresearchgate.net These enzymes sequentially convert styrene to styrene oxide, then to phenylacetaldehyde, and finally to phenylacetic acid, which enters central metabolism. researchgate.net

Ring-Hydroxylating Dioxygenase Attack: Some bacteria, like Rhodococcus species, utilize ring-hydroxylating dioxygenases to attack the aromatic ring directly. This pathway is analogous to biphenyl (B1667301) degradation, where the aromatic ring is dihydroxylated to form a vinylcatechol, which is then subject to ring-cleavage.

For chlorinated aromatics, degradation is often initiated by dioxygenase enzymes that can hydroxylate the ring, followed by ring cleavage. nih.gov Fungi, for instance, utilize cytochrome P450-type enzymes (CYPs) and extracellular enzymes like laccases to initiate the breakdown of chlorinated herbicides. nih.gov These enzymes can hydroxylate the aromatic ring, which can lead to the migration or elimination of a chlorine substituent, preparing the molecule for subsequent ring cleavage. nih.gov Given the structure of 2,4-DCS, it is plausible that microbial degradation, if it occurs, would involve an initial oxidation of either the vinyl group or the aromatic ring, potentially leading to chlorinated intermediates.

Genetic Basis of Biodegradation and Catabolic Genes

The specific genes responsible for the biodegradation of this compound have not been identified. However, the genetic basis for the degradation of styrene and chlorinated aromatic compounds is well-documented and may provide a model.

Styrene Catabolism: In Pseudomonas fluorescens ST, the genes for the upper pathway of styrene degradation are organized in the styABCD operon. nih.gov The expression of this operon is controlled by a two-component regulatory system encoded by the styS and styR genes, which act as the sensor and regulator, respectively. nih.gov The lower pathway for the resulting phenylacetic acid is encoded by the paa gene cluster. researchgate.net

Chlorinated Aromatic Catabolism: The degradation of chlorinated compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) is often encoded on catabolic plasmids. uq.edu.au The tfd genes, found on plasmid pJP4 in Cupriavidus necator JMP134, are a well-known example. nih.govnih.govoup.com This gene cluster includes tfdA (encoding a dioxygenase for side-chain removal) and tfdB (encoding a hydroxylase), followed by genes (tfdC, D, E, F) for ring cleavage and further processing. nih.govresearchgate.net Another family of genes, cad, has been identified in Bradyrhizobium sp. for degrading similar compounds. nih.gov

The evolution of degradation pathways for synthetic organochlorines is often facilitated by the broad host range of these catabolic plasmids and the movement of gene clusters within transposable elements, allowing for adaptation in microbial populations. uq.edu.au

Degradation Products and Metabolites

Specific metabolites from the degradation of this compound are not well-documented. However, based on analogous pathways, potential intermediates can be hypothesized. Oxidation of the vinyl side chain could lead to This compound oxide , 2,4-Dichlorophenylacetaldehyde , and subsequently 2,4-Dichlorophenylacetic acid .

Alternatively, direct oxidation of the aromatic ring could produce chlorinated catechols. For example, the degradation of the related herbicide 2,4-D is known to produce 2,4-Dichlorophenol (2,4-DCP) as a primary metabolite, which is then further degraded. orst.edupjoes.comnih.gov Chemical oxidation of dichlorostyrene (B3053091) can result in the formation of corresponding chlorinated benzoic acids.

Ecotoxicological Implications and Environmental Risk Assessment Frameworks

The ecotoxicological profile of this compound indicates it is a hazardous chemical requiring careful management. ontosight.ai Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have established guidelines for its safe handling and limits for its release into the environment. ontosight.ai Environmental risk assessments for related compounds, such as 2,4-Dichlorophenol, involve deriving limits like the Predicted No-Effect Concentration (PNEC) and Maximum Permissible Concentration (MPC) based on toxicity data from various trophic levels (algae, crustaceans, fish). env.go.jprivm.nl

Impact on Non-Target Organisms and Ecosystems